molecular formula C6H4N2O3S B13589725 6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid

6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid

Katalognummer: B13589725
Molekulargewicht: 184.17 g/mol
InChI-Schlüssel: UAXCALOXCVXRLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system combining pyrazole and thiazole moieties, which are known for their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-4-mercaptopyrazole with α-haloketones can yield the desired compound through intramolecular cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to uric acid . This inhibition can help manage conditions like gout and hyperuricemia.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid is unique due to its specific ring fusion and the presence of both pyrazole and thiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C6H4N2O3S

Molekulargewicht

184.17 g/mol

IUPAC-Name

6-oxo-5H-pyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid

InChI

InChI=1S/C6H4N2O3S/c9-4-3(6(10)11)5-8(7-4)1-2-12-5/h1-2H,(H,7,9)(H,10,11)

InChI-Schlüssel

UAXCALOXCVXRLR-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=C(C(=O)NN21)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.